molecular formula C14H13ClFNO3 B5321581 6-[(4-CHLORO-2-FLUOROANILINO)CARBONYL]-3-CYCLOHEXENE-1-CARBOXYLIC ACID

6-[(4-CHLORO-2-FLUOROANILINO)CARBONYL]-3-CYCLOHEXENE-1-CARBOXYLIC ACID

Cat. No.: B5321581
M. Wt: 297.71 g/mol
InChI Key: KOGUQGZBIKWVGY-UHFFFAOYSA-N
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Description

6-[(4-Chloro-2-fluoroanilino)carbonyl]-3-cyclohexene-1-carboxylic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a cyclohexene ring substituted with a carboxylic acid group and a 4-chloro-2-fluoroanilino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(4-chloro-2-fluoroanilino)carbonyl]-3-cyclohexene-1-carboxylic acid typically involves multiple steps. One common method includes the reaction of 4-chloro-2-fluoroaniline with cyclohexene-1-carboxylic acid under specific conditions. The reaction often requires the use of catalysts and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-[(4-Chloro-2-fluoroanilino)carbonyl]-3-cyclohexene-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acid derivatives, while reduction could produce various amine derivatives .

Scientific Research Applications

6-[(4-Chloro-2-fluoroanilino)carbonyl]-3-cyclohexene-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 6-[(4-chloro-2-fluoroanilino)carbonyl]-3-cyclohexene-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(4-Chloro-2-fluoroanilino)carbonyl]-3-cyclohexene-1-carboxylic acid is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and potential therapeutic uses .

Properties

IUPAC Name

6-[(4-chloro-2-fluorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClFNO3/c15-8-5-6-12(11(16)7-8)17-13(18)9-3-1-2-4-10(9)14(19)20/h1-2,5-7,9-10H,3-4H2,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOGUQGZBIKWVGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC(C1C(=O)NC2=C(C=C(C=C2)Cl)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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